Cas no 2228602-97-7 (2-ethenyl-1,3-difluoro-5-methylbenzene)

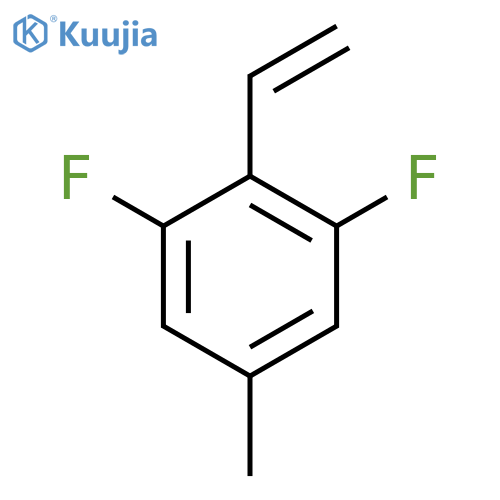

2228602-97-7 structure

商品名:2-ethenyl-1,3-difluoro-5-methylbenzene

2-ethenyl-1,3-difluoro-5-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 2-ethenyl-1,3-difluoro-5-methylbenzene

- SCHEMBL15180199

- 2228602-97-7

- EN300-1759655

-

- インチ: 1S/C9H8F2/c1-3-7-8(10)4-6(2)5-9(7)11/h3-5H,1H2,2H3

- InChIKey: MTZJWAOTOWQPCI-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C)C=C(C=1C=C)F

計算された属性

- せいみつぶんしりょう: 154.05940658g/mol

- どういたいしつりょう: 154.05940658g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 0Ų

2-ethenyl-1,3-difluoro-5-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1759655-5.0g |

2-ethenyl-1,3-difluoro-5-methylbenzene |

2228602-97-7 | 5g |

$4102.0 | 2023-06-03 | ||

| Enamine | EN300-1759655-1g |

2-ethenyl-1,3-difluoro-5-methylbenzene |

2228602-97-7 | 1g |

$1414.0 | 2023-09-20 | ||

| Enamine | EN300-1759655-5g |

2-ethenyl-1,3-difluoro-5-methylbenzene |

2228602-97-7 | 5g |

$4102.0 | 2023-09-20 | ||

| Enamine | EN300-1759655-0.1g |

2-ethenyl-1,3-difluoro-5-methylbenzene |

2228602-97-7 | 0.1g |

$1244.0 | 2023-09-20 | ||

| Enamine | EN300-1759655-0.05g |

2-ethenyl-1,3-difluoro-5-methylbenzene |

2228602-97-7 | 0.05g |

$1188.0 | 2023-09-20 | ||

| Enamine | EN300-1759655-2.5g |

2-ethenyl-1,3-difluoro-5-methylbenzene |

2228602-97-7 | 2.5g |

$2771.0 | 2023-09-20 | ||

| Enamine | EN300-1759655-10g |

2-ethenyl-1,3-difluoro-5-methylbenzene |

2228602-97-7 | 10g |

$6082.0 | 2023-09-20 | ||

| Enamine | EN300-1759655-0.25g |

2-ethenyl-1,3-difluoro-5-methylbenzene |

2228602-97-7 | 0.25g |

$1300.0 | 2023-09-20 | ||

| Enamine | EN300-1759655-0.5g |

2-ethenyl-1,3-difluoro-5-methylbenzene |

2228602-97-7 | 0.5g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1759655-10.0g |

2-ethenyl-1,3-difluoro-5-methylbenzene |

2228602-97-7 | 10g |

$6082.0 | 2023-06-03 |

2-ethenyl-1,3-difluoro-5-methylbenzene 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

2228602-97-7 (2-ethenyl-1,3-difluoro-5-methylbenzene) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量